molecular formula C15H19N3O3S B12171723 methyl N-{[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate

methyl N-{[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate

Cat. No.: B12171723
M. Wt: 321.4 g/mol
InChI Key: DPBUDFZMUITGJX-UHFFFAOYSA-N
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Description

Methyl N-{[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate is a complex organic compound that belongs to the class of thiazolecarboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate typically involves multi-step reactionsThe reaction conditions often require the use of solvents like methanol and catalysts such as acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process might include steps like purification through chromatography and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Methyl N-{[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of methyl N-{[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets methyl N-{[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate apart from similar compounds is its specific combination of functional groups and the presence of both thiazole and pyrrole rings

Properties

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

methyl 3-[(4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]propanoate

InChI

InChI=1S/C15H19N3O3S/c1-3-6-11-13(14(20)16-8-7-12(19)21-2)22-15(17-11)18-9-4-5-10-18/h4-5,9-10H,3,6-8H2,1-2H3,(H,16,20)

InChI Key

DPBUDFZMUITGJX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCC(=O)OC

Origin of Product

United States

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